2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C8H7ClN2·HCl. It is a fused bicyclic heterocycle that contains both imidazole and pyridine rings. This compound is recognized for its wide range of applications in medicinal chemistry and material science due to its unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Compounds with a similar structure have been known to favor nucleophilic or electrophilic attack depending on their electronic configuration .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have displayed pharmacokinetic profiles compatible with once-daily dosing .
Result of Action
Similar compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can be achieved through various methods. One common approach involves the condensation of 2-methylpyridine with formaldehyde and ammonium chloride, followed by chlorination . Another method includes the reaction of 2-methylimidazo[1,2-a]pyridine with thionyl chloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the chlorination of 2-methylimidazo[1,2-a]pyridine using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic substitution: Products include various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation: Imidazo[1,2-a]pyridine N-oxides.
Reduction: Methyl-substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a pharmacophore in drug discovery.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the imidazole ring, which limits its applications compared to 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride.
2-(Chloromethyl)imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, which alters its chemical reactivity and biological activity.
Uniqueness
This compound is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYHUBRYLJFUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372068 |
Source
|
Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112230-20-3 |
Source
|
Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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